Lipophilicity Differentiation vs. Oxaprozin (4,5-Diphenyl Analog)
The target compound is predicted to have a logP substantially lower than that of oxaprozin, reflecting the replacement of one phenyl ring with a methyl group. The logP of the 4-methyl-5-phenyloxazole core is reported as 2.65 , while oxaprozin (4,5-diphenyl) has a measured logP of 4.19 [1]. Adding the propanoic acid side chain is expected to further reduce logP by approximately 0.7–1.0 units, yielding an estimated logP of 1.6–1.8 for the target compound [2].
| Evidence Dimension | Calculated/estimated logP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated logP 1.6–1.8 (based on core fragment logP 2.65 minus propanoic acid contribution) |
| Comparator Or Baseline | Oxaprozin (4,5-diphenyl-2-oxazolepropanoic acid): logP 4.19 |
| Quantified Difference | ΔlogP ≈ 2.4–2.6 units lower for the target compound |
| Conditions | logP values from SIELC (oxaprozin) and Molbase (oxazole core); propanoic acid contribution estimated by fragment-based method |
Why This Matters
A >2 log unit reduction in lipophilicity translates to markedly different solubility, permeability, and protein-binding profiles, making the target compound a superior choice for hit-to-lead campaigns that require lower logP to avoid CYP450 promiscuity and phospholipidosis risk.
- [1] SIELC Technologies. Oxaprozin product page. LogP 4.19. Accessed 2026-05-06. View Source
- [2] Fragment-based logP contribution of propanoic acid group: estimated from AlogP98 method (Ghose & Crippen, 1999). View Source
